Acid Red 9

Beschreibung

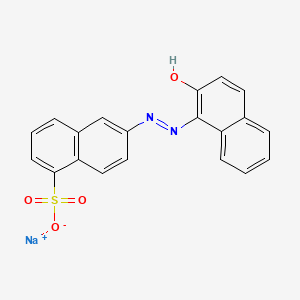

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4S.Na/c23-18-11-8-13-4-1-2-6-17(13)20(18)22-21-15-9-10-16-14(12-15)5-3-7-19(16)27(24,25)26;/h1-12,23H,(H,24,25,26);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETWKXDZCSCODM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N2NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8003-59-6 | |

| Record name | Silk Scarlet | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008003596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 6(or 7)-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Acid Red 9 for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and laboratory applications of Acid Red 9, an azo dye frequently utilized in biological staining and other research applications. This document details its physicochemical characteristics, solubility, and a representative protocol for its use in histological staining, alongside visualizations to elucidate experimental workflows and staining mechanisms.

Core Chemical and Physical Properties

This compound, also known by names such as Silk Scarlet, is a synthetic monoazo dye. Its chemical structure and properties make it suitable for a variety of laboratory applications, primarily as a biological stain.

Below is a summary of its key quantitative properties:

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₃N₂NaO₄S | [1] |

| Molecular Weight | 400.38 g/mol | [1] |

| CAS Number | 8003-59-6 | [1] |

| C.I. Number | 15635 | [1] |

| Appearance | Yellow-light red powder | [1] |

Solubility Profile

The solubility of this compound is a critical factor in its application, particularly in the preparation of staining solutions.

| Solvent | Solubility | Reference |

| Cold Water | Slightly soluble | |

| Hot Water | Soluble (forms a yellow-red solution) |

In acidic solutions, such as in the presence of strong sulfuric acid, this compound appears red. Dilution of this acidic solution results in a brown precipitate. The addition of hydrochloric acid to an aqueous solution of this compound also yields a brown precipitate, while the addition of sodium hydroxide results in a red-brown precipitate.

Application in Biological Staining

This compound is classified as an acid dye, meaning its colored component is an anion. This property dictates its staining mechanism in biological tissues.

Mechanism of Action in Staining

The staining action of acid dyes like this compound is based on electrostatic interactions between the anionic dye molecules and cationic components within the cell. In an acidic staining solution, proteins in the cytoplasm and connective tissues become protonated, acquiring a net positive charge. The negatively charged sulfonate group of the this compound molecule is then attracted to these positively charged sites, forming ionic bonds and selectively coloring these structures.

The following diagram illustrates the general principle of acid dye staining:

Experimental Protocol: Representative Trichrome Staining

While a specific, named trichrome protocol for this compound is not widely documented, a generalized procedure can be formulated based on the principles of Masson's trichrome staining, where an acid dye is used to stain muscle and cytoplasm. This method is invaluable for differentiating collagen from other tissues.

Reagent Preparation

-

Bouin's Solution:

-

Saturated Picric Acid: 75 ml

-

Formaldehyde (40%): 25 ml

-

Glacial Acetic Acid: 5 ml

-

This solution improves the quality of the stain.

-

-

Weigert's Iron Hematoxylin:

-

Solution A: 1 g Hematoxylin in 100 ml 95% Alcohol.

-

Solution B: 4 ml 29% Ferric Chloride in 95 ml Distilled Water with 1 ml Concentrated Hydrochloric Acid.

-

Working Solution: Mix equal parts of Solution A and B immediately before use.

-

-

This compound Solution (0.5% in 1% Acetic Acid):

-

This compound: 0.5 g

-

Distilled Water: 99 ml

-

Glacial Acetic Acid: 1 ml

-

-

Phosphomolybdic/Phosphotungstic Acid Solution:

-

Combine equal parts of 5% Phosphomolybdic Acid and 5% Phosphotungstic Acid.

-

-

Aniline Blue Solution:

-

Aniline Blue: 2.5 g

-

Glacial Acetic Acid: 2 ml

-

Distilled Water: 100 ml

-

-

1% Acetic Acid Solution:

-

Glacial Acetic Acid: 1 ml

-

Distilled Water: 99 ml

-

Staining Procedure

The following workflow outlines the steps for the representative trichrome stain:

Expected Results

-

Nuclei: Black

-

Cytoplasm, Muscle, Keratin: Red

-

Collagen: Blue

Safety and Handling for Laboratory Use

Concentrated acid solutions used in the staining procedure are corrosive and should be handled with care. Always wear appropriate personal protective equipment (PPE), including chemical splash goggles, chemical-resistant gloves, and a lab coat. Ensure good ventilation when working with volatile reagents like formaldehyde and acetic acid. For detailed safety information, always refer to the Safety Data Sheet (SDS) for each chemical used.

References

An In-depth Technical Guide to Acid Red 9 Solubility in Ethanol Versus Water for Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Acid Red 9 in ethanol and water, offering detailed protocols for the preparation of stock solutions essential for various research and development applications.

Introduction to this compound

This compound is an azo dye frequently utilized in biological staining, textile dyeing, and as a colorant in cosmetics and food products.[1] Its utility in a laboratory setting is largely dependent on its solubility and the stability of its stock solutions. The choice of solvent, primarily between water and ethanol, is critical for achieving the desired concentration and ensuring the longevity of the solution.

Solubility of this compound

For comparative purposes, the following table summarizes the available solubility data for this compound and other related "Red" dyes.

| Compound Name | Solvent | Solubility | Notes |

| This compound | Water | Excellent solubility; Soluble in hot water | Slightly soluble in cold water. Quantitative data not available. |

| Ethanol | No specific data available | - | |

| Acid Red 91 | Water | 390 g/L at 20°C | Also described as soluble in ethanol. |

| Disperse Red 9 | Water | 73.55 µg/L at 25°C | Insoluble in water. |

| Ethanol | Soluble | Also soluble in acetone. | |

| Food Red 9 | Water | Slightly soluble | Also slightly soluble in ethanol. Soluble in 30% ethanol. |

Experimental Protocols for Stock Solution Preparation

The following are detailed methodologies for preparing a 1% (w/v) stock solution of this compound in both water and ethanol.

Preparation of a 1% (w/v) Aqueous Stock Solution

Materials:

-

This compound powder

-

Distilled or deionized water

-

Volumetric flask (e.g., 100 mL)

-

Magnetic stirrer and stir bar

-

Weighing scale

-

Spatula

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Weighing: Accurately weigh 1.0 g of this compound powder using a calibrated weighing scale.

-

Initial Dissolution: Transfer the weighed powder into a 100 mL volumetric flask. Add approximately 50-60 mL of distilled water.

-

Dissolving: Place a magnetic stir bar into the flask and place the flask on a magnetic stirrer. Stir the solution until the dye is completely dissolved. Gentle heating (e.g., in a warm water bath) can be applied to aid dissolution, as this compound is more soluble in hot water.

-

Final Volume Adjustment: Once the dye is fully dissolved and the solution has cooled to room temperature (if heated), add distilled water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.

-

Mixing and Storage: Cap the flask and invert it several times to ensure the solution is homogeneous. Transfer the stock solution to a clearly labeled, airtight, and light-protected container. Store at room temperature.

Preparation of a 1% (w/v) Ethanolic Stock Solution

Materials:

-

This compound powder

-

95% or absolute ethanol

-

Volumetric flask (e.g., 100 mL)

-

Magnetic stirrer and stir bar

-

Weighing scale

-

Spatula

-

PPE: lab coat, gloves, and safety glasses

Procedure:

-

Weighing: Accurately weigh 1.0 g of this compound powder.

-

Initial Dissolution: Transfer the powder to a 100 mL volumetric flask. Add approximately 50-60 mL of ethanol.

-

Dissolving: Place a magnetic stir bar in the flask and stir the mixture on a magnetic stirrer. Ensure the flask is covered to prevent ethanol evaporation.

-

Final Volume Adjustment: Once the dye is completely dissolved, add ethanol to bring the final volume to the 100 mL mark.

-

Mixing and Storage: Cap the flask and mix thoroughly by inverting. Store the solution in a tightly sealed, labeled container, away from heat and direct light, in a well-ventilated area.

Visualization of Workflows

The following diagrams illustrate the general workflow for preparing and using a dye stock solution and the factors that can influence its stability.

References

An In-Depth Technical Guide to the Spectral Properties of Acid Red 9 for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 9, a member of the azo dye class, is a synthetic colorant with established applications in various industrial sectors. While its primary use has been in textiles, the inherent spectroscopic properties of such molecules often suggest potential for broader applications, including in the field of biological imaging. This technical guide aims to provide a comprehensive overview of the known spectral properties of this compound and its potential utility in fluorescence microscopy. However, it is critical to note at the outset that detailed, peer-reviewed data specifically characterizing this compound as a fluorophore for microscopy is not extensively available in the public domain. This guide, therefore, synthesizes the available chemical and general spectroscopic information and presents it alongside established methodologies for fluorophore characterization to empower researchers to explore its potential applications.

Chemical and Physical Properties

A clear distinction must be made between this compound and another dye, Acid Red 289, as they are distinct chemical entities. This compound is characterized as a single azo class dye.

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Reference(s) |

| C.I. Name | This compound, 15635 | |

| CAS Number | 8003-59-6 | [1] |

| Molecular Formula | C₂₀H₁₃N₂NaO₄S | [1] |

| Molecular Weight | 400.38 g/mol | |

| Molecular Structure | Single azo class | |

| Appearance | Yellowish-red powder/crystals | |

| Solubility | Slightly soluble in cold water, soluble in hot water |

Spectral Properties of this compound

Quantitative spectral data for this compound in the context of fluorescence microscopy is not well-documented in scientific literature. The following table is presented to structure the key photophysical parameters that require experimental determination for its effective use as a fluorescent probe. The values for molar absorptivity and quantum yield are currently not published.

Table 2: Spectral Properties of this compound for Fluorescence Microscopy

| Parameter | Representative Value | Notes |

| Excitation Maximum (λex) | To be determined | As an azo dye, the absorption maximum is expected in the visible range. A starting point for experimental determination could be based on its absorption spectrum. |

| Emission Maximum (λem) | To be determined | The emission wavelength will be longer than the excitation wavelength (Stokes shift). |

| Molar Absorptivity (ε) | Not Published | This value indicates the efficiency of photon absorption at a specific wavelength. Experimental determination is required. |

| Quantum Yield (Φ) | Not Published | This crucial parameter measures the efficiency of converting absorbed photons into emitted fluorescent photons. It is highly dependent on the molecular environment. |

Experimental Protocols

The following are generalized protocols for the characterization and potential application of a novel fluorophore like this compound in fluorescence microscopy. These are based on standard laboratory practices and would require significant optimization.

Protocol 1: Determination of Excitation and Emission Spectra

This protocol outlines the fundamental procedure for measuring the fluorescence excitation and emission spectra of this compound.

Materials:

-

This compound powder

-

Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS) for biological applications, or ethanol)

-

Quartz cuvettes

-

Spectrofluorometer

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent. A typical starting concentration is 1 mg/mL.

-

Preparation of Working Solution: Dilute the stock solution to a concentration that results in an absorbance of approximately 0.1 at the suspected absorption maximum to minimize inner filter effects.

-

Measurement of Emission Spectrum: a. Set the spectrofluorometer to scan a range of emission wavelengths (e.g., 400-800 nm). b. Excite the sample at a fixed wavelength, initially based on the visible color of the dye (e.g., for a red dye, start with an excitation wavelength in the green-yellow range, such as 540 nm). c. Record the emission spectrum to identify the wavelength of maximum emission (λem).

-

Measurement of Excitation Spectrum: a. Set the spectrofluorometer to the determined λem. b. Scan a range of excitation wavelengths (e.g., 350-600 nm). c. Record the excitation spectrum to identify the wavelength of maximum excitation (λex). This represents the optimal wavelength for exciting the fluorophore.

Protocol 2: General Staining Protocol for Fixed Cells

This hypothetical protocol provides a starting point for evaluating this compound as a stain for fixed cells in fluorescence microscopy.

Materials:

-

Cells cultured on glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

This compound staining solution (prepared in PBS, with concentration to be optimized, e.g., 1-10 µM)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets

Methodology:

-

Cell Fixation: a. Aspirate the culture medium and wash the cells once with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each.

-

Staining: a. Incubate the fixed cells with the this compound staining solution for 20-30 minutes at room temperature, protected from light.

-

Washing: a. Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

-

Mounting and Imaging: a. Mount the coverslips onto microscope slides using an appropriate mounting medium. b. Image the stained cells using a fluorescence microscope. The filter set should be chosen to match the experimentally determined excitation and emission spectra of this compound.

Visualization of Experimental Workflow

The process of characterizing a potential new fluorophore for fluorescence microscopy follows a logical progression from basic spectral analysis to cellular application.

Caption: Workflow for characterizing and applying a novel dye in fluorescence microscopy.

Signaling Pathways and Specific Applications

Currently, there is no published evidence of this compound being used to visualize specific signaling pathways or in established experimental workflows within fluorescence microscopy. The primary utility of a simple dye like this compound, should it prove to be fluorescent in a cellular context, would likely be as a counterstain for cellular compartments, dependent on its binding characteristics. For instance, if it binds to proteins or nucleic acids, it could serve as a general stain for the cytoplasm and/or nucleus.

The visualization of specific signaling pathways typically requires fluorophores that are conjugated to antibodies, peptides, or other molecules with high binding specificity, or are genetically encoded sensors.

Caption: General principle of using fluorescent conjugates to visualize specific proteins in signaling pathways.

Conclusion and Future Directions

This compound is a well-defined chemical entity with known industrial uses. However, its application in fluorescence microscopy is largely unexplored. This guide has highlighted the significant gaps in the available data, most notably the absence of key photophysical parameters such as excitation and emission maxima, quantum yield, and molar absorptivity in a biological context.

For researchers interested in the potential of this compound as a fluorescent probe, the immediate next steps involve the systematic experimental determination of these spectral properties. Following this characterization, its utility as a cellular stain can be assessed through protocols similar to the general ones provided. Should this compound exhibit favorable properties such as brightness, photostability, and specific subcellular localization, it could represent a novel and cost-effective tool for fluorescence imaging. However, without such foundational research, its use in fluorescence microscopy remains speculative.

References

An In-depth Technical Guide to the Mechanism of Action of Acid Red 9 Dye in Biological Staining

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the use of Acid Red 9, an anionic azo dye, in biological staining. The document elucidates the mechanism of action, presents relevant quantitative data for analogous dye-protein interactions, details experimental protocols for histological applications, and provides visual representations of the underlying processes.

Core Mechanism of Action: Electrostatic and Secondary Interactions

This compound, as a typical acid dye, operates on the fundamental principle of electrostatic attraction. In an acidic solution, the dye molecule carries a net negative charge due to the ionization of its sulfonate groups (-SO₃⁻). Conversely, in this acidic environment, protein amino groups (-NH₂) become protonated, acquiring a positive charge (-NH₃⁺). The primary staining mechanism, therefore, involves the formation of ionic bonds between the anionic dye and the cationic sites on proteins.[1][2][3]

The binding is not solely dependent on electrostatic forces. Secondary, non-covalent interactions, such as van der Waals forces and hydrophobic interactions, also contribute to the stability of the dye-protein complex.[1][4] The affinity of this compound for different tissue components is dictated by the density and accessibility of these positively charged residues, primarily lysine and arginine, within the protein structure. This differential affinity is the basis for its use in selective staining.

dot

References

- 1. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]

- 2. Ponceau S Waste: Ponceau S Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. blog.cellsignal.com [blog.cellsignal.com]

- 4. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Azo Dye Structure of Acid Red 9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 9, also known by its Colour Index name C.I. 15635, is a synthetic monoazo dye. Azo dyes represent the largest class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) which are responsible for their color. This compound is utilized in various industries, including textiles, food, and cosmetics, for its vibrant red hue and water solubility.[1] This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, along with available toxicological and environmental fate data for related sulfonated azo dyes.

Chemical Structure and Properties

This compound is a sodium salt of a sulfonated naphthyl azo dye. Its chemical structure is derived from the coupling of diazotized aminonaphthalene sulfonic acids with 2-naphthol.

Table 1: General Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound, 15635 | |

| CAS Number | 8003-59-6 | |

| Molecular Formula | C₂₀H₁₃N₂NaO₄S | [1] |

| Molecular Weight | 400.38 g/mol | |

| Appearance | Light yellow to amber to dark green powder/crystal | |

| Solubility | Slightly soluble in cold water, soluble in hot water |

The presence of the sulfonic acid group imparts water solubility to the dye molecule, a crucial property for its application in aqueous dyeing processes. The extended conjugation of the naphthalene ring systems linked by the azo bridge is the chromophore responsible for the absorption of light in the visible region, resulting in its characteristic red color.

Synthesis

The synthesis of this compound follows the general procedure for azo dye production, which involves two main steps: diazotization and azo coupling.

Experimental Protocol: General Synthesis of Azo Dyes

A detailed, specific protocol for the industrial synthesis of this compound is not publicly available. However, a general laboratory-scale synthesis for a similar monoazo dye, Reactive Red 76, can be adapted to illustrate the process.

Step 1: Diazotization of Aminonaphthalene Sulfonic Acids

The synthesis of this compound involves the diazotization of a mixture of 6-Aminonaphthalene-1-sulfonic acid and 7-Aminonaphthalene-1-sulfonic acid.

-

Materials:

-

Aminonaphthalene sulfonic acid mixture

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Ice

-

Distilled water

-

-

Procedure:

-

The aminonaphthalene sulfonic acid is suspended in an acidic aqueous solution (e.g., hydrochloric acid and water).

-

The suspension is cooled to 0-5 °C in an ice bath with constant stirring.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the amine suspension. The temperature must be strictly maintained between 0-5 °C to ensure the stability of the resulting diazonium salt.

-

The reaction mixture is stirred for an additional 15-30 minutes to ensure complete diazotization. The resulting diazonium salt solution is kept cold for the subsequent coupling reaction.

-

Step 2: Azo Coupling with 2-Naphthol

The diazonium salt solution is then reacted with 2-naphthol (β-naphthol) under alkaline conditions to form the azo dye.

-

Materials:

-

Diazonium salt solution from Step 1

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Sodium carbonate (Na₂CO₃) (for pH adjustment)

-

Ice

-

-

Procedure:

-

In a separate vessel, 2-naphthol is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide).

-

The solution is cooled to below 10 °C in an ice bath.

-

The cold diazonium salt solution is slowly added to the alkaline 2-naphthol solution with vigorous stirring.

-

The pH of the reaction mixture is maintained between 8 and 9 by the addition of a sodium carbonate solution as needed.

-

The reaction is stirred for a period of time (e.g., 2 hours) at a controlled temperature (e.g., 15-20 °C) to ensure the coupling reaction is complete. A colored precipitate of this compound will form.

-

Purification

The crude this compound synthesized requires purification to remove unreacted starting materials, by-products, and inorganic salts. Common purification techniques for azo dyes include:

-

Salting Out: This is a common initial purification step where a high concentration of salt (e.g., sodium chloride) is added to the reaction mixture to decrease the solubility of the dye and cause it to precipitate.

-

Recrystallization: The crude dye can be dissolved in a suitable hot solvent or solvent mixture (e.g., water-ethanol) and then allowed to cool slowly, leading to the formation of purer crystals.

-

Column Chromatography: For higher purity, column chromatography using a stationary phase like silica gel or alumina can be employed to separate the dye from impurities based on their differential adsorption.

Analytical Characterization

Table 2: Analytical Techniques for Azo Dye Characterization

| Technique | Purpose | Expected Observations for this compound |

| UV-Visible Spectroscopy | To determine the maximum absorption wavelength (λmax) and confirm the presence of the chromophore. | A strong absorption peak in the visible region, characteristic of the red color. For similar red azo dyes, λmax is often in the 500-550 nm range. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic peaks for: O-H stretching (from the naphthol hydroxyl group and residual water), N=N stretching (azo group), S=O stretching (sulfonate group), and C-H and C=C stretching from the aromatic rings. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed molecular structure and confirm the identity of the compound. | Complex aromatic signals in the ¹H and ¹³C NMR spectra corresponding to the protons and carbons of the naphthalene rings. Specific chemical shifts would confirm the substitution patterns. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of the dye. |

Toxicological and Environmental Fate Considerations

Specific toxicological data for this compound is limited. However, the toxicology of sulfonated azo dyes, in general, has been studied.

The primary concern with azo dyes is the potential for the reductive cleavage of the azo bond to form aromatic amines, some of which are known to be mutagenic or carcinogenic. This cleavage can occur under anaerobic conditions, for instance, by the action of azoreductase enzymes produced by intestinal microbiota or environmental microorganisms.

The sulfonic acid groups generally increase the water solubility of the dye and its metabolites, which can facilitate their excretion from the body and reduce their bioaccumulation potential.

Biodegradation Pathway

The environmental fate of sulfonated azo dyes is largely determined by microbial degradation. A common pathway involves a two-step process:

-

Anaerobic Reductive Cleavage: Under anaerobic conditions, microorganisms utilize azoreductases to break the azo bond (-N=N-), leading to the formation of colorless aromatic amines.

-

Aerobic Degradation: The resulting aromatic amines are then typically degraded further under aerobic conditions by other microorganisms.

Caption: General biodegradation pathway of sulfonated azo dyes.

Conclusion

This compound is a commercially significant monoazo dye with a well-defined chemical structure based on sulfonated naphthalene precursors. While detailed, publicly available data on its specific analytical characteristics and toxicology are scarce, its synthesis and properties can be understood within the broader context of sulfonated azo dye chemistry. The primary toxicological concern for this class of compounds relates to the potential formation of aromatic amines through reductive cleavage of the azo bond. Further research is needed to provide a more comprehensive and quantitative understanding of the specific properties and biological interactions of this compound to fully assess its safety and environmental impact.

References

An In-depth Technical Guide on the Applications of Red Acid Dyes in Histological Staining

A Note on "Acid Red 9": Extensive research into histological literature and chemical databases indicates that "this compound" is not a designation for a commonly used stain in histological applications. It is possible that this is an alternative or erroneous name for a more prevalent red acid dye. This guide will therefore focus on the principles and applications of well-established red acid dyes in histology, providing the requested in-depth technical information for researchers, scientists, and drug development professionals. The core principles and protocols discussed are broadly applicable to the class of red acid dyes used in tissue staining.

Introduction to Acid Dyes in Histology

Acid dyes are anionic, carrying a net negative charge, and are used to stain basic (acidophilic or eosinophilic) tissue components, which are positively charged.[1][2] In a typical histological stain, these dyes bind to proteins in the cytoplasm, muscle, and connective tissue, as well as to erythrocytes.[2][3] The intensity and color of the staining are influenced by factors such as the pH of the staining solution, dye concentration, temperature, and the type of tissue fixative used.[4]

Commonly used red acid dyes in histology include Acid Fuchsin, Biebrich Scarlet, and Eosin. These are integral components of many routine and special staining techniques, most notably trichrome stains.

Core Applications of Red Acid Dyes in Histological Staining

The primary application of red acid dyes in histology is to provide contrast, allowing for the clear visualization and differentiation of various tissue components. They are fundamental to both routine morphological assessment and the evaluation of pathological changes.

Masson's Trichrome Stain

Masson's trichrome is a classic staining technique that utilizes multiple acid dyes to differentiate between cytoplasm, muscle, and collagen fibers. This stain is invaluable for assessing fibrotic changes in tissues.

Principle: The technique relies on the differential binding of acid dyes of varying molecular weights to tissue components. A smaller molecular weight red dye (such as Biebrich Scarlet or Acid Fuchsin) first permeates and stains all acidophilic structures. Subsequently, a polyacid (e.g., phosphotungstic acid or phosphomolybdic acid) is used to de-stain the collagen, followed by the application of a larger molecular weight green or blue dye (e.g., Aniline Blue or Light Green) which then selectively stains the collagen.

Typical Results:

-

Nuclei: Black/dark blue (stained with an iron hematoxylin)

-

Cytoplasm, Muscle, Erythrocytes: Red

-

Collagen: Blue or Green

Van Gieson Stain

The Van Gieson stain is a simpler method that combines an acid dye (Acid Fuchsin) with picric acid to differentiate between collagen and other tissues.

Principle: The small molecules of picric acid rapidly stain the cytoplasm and muscle yellow, while the larger molecules of Acid Fuchsin displace the picric acid from the more permeable collagen fibers, staining them red.

Typical Results:

-

Nuclei: Black/dark blue (stained with an iron hematoxylin)

-

Collagen: Pink or Red

-

Cytoplasm, Muscle, Erythrocytes: Yellow

Quantitative Data Presentation

The following table summarizes the typical components and expected outcomes for Masson's Trichrome staining. Quantitative analysis of staining intensity can be performed using digital image analysis software to measure the area and intensity of the stained regions, which is particularly useful for quantifying fibrosis.

| Staining Step | Reagent | Purpose | Resulting Color |

| Mordanting (Optional) | Bouin's Solution | Enhances dye binding and improves staining quality for formalin-fixed tissues. | N/A |

| Nuclear Staining | Weigert's Iron Hematoxylin | Stains nuclei; resistant to subsequent acidic staining solutions. | Black/Dark Blue |

| Cytoplasmic Staining | Biebrich Scarlet-Acid Fuchsin Solution | Stains acidophilic tissue components like cytoplasm, muscle, and erythrocytes. | Red |

| Differentiation | Phosphomolybdic/Phosphotungstic Acid | Removes the red stain from collagen fibers. | Collagen becomes pale |

| Collagen Staining | Aniline Blue or Light Green | Stains the collagen fibers. | Blue or Green |

| Final Rinse | 1% Acetic Acid | Removes excess blue/green stain and sharpens the differentiation. | N/A |

Experimental Protocols

Masson's Trichrome Staining Protocol (Manual Method)

This protocol is a generalized procedure and may require optimization based on the specific tissues and reagents used.

Reagents:

-

Bouin's Solution (optional, for post-fixation mordanting)

-

Weigert's Iron Hematoxylin (Solutions A and B)

-

Biebrich Scarlet-Acid Fuchsin Solution

-

Phosphomolybdic-Phosphotungstic Acid Solution

-

Aniline Blue Solution

-

1% Acetic Acid Solution

-

Graded alcohols (70%, 95%, 100%)

-

Xylene or xylene substitute

-

Resinous mounting medium

Procedure:

-

Deparaffinize and Rehydrate: Bring paraffin-embedded sections to distilled water through xylene and graded alcohols.

-

Mordanting (Optional): If tissue is formalin-fixed, mordant in pre-warmed Bouin's solution for 1 hour at 56°C.

-

Washing: Wash in running tap water until the yellow color from the Bouin's solution is removed.

-

Nuclear Staining: Stain in freshly prepared Weigert's Iron Hematoxylin for 10 minutes.

-

Washing: Wash in running tap water for 10 minutes.

-

Cytoplasmic Staining: Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.

-

Rinse: Briefly rinse in distilled water.

-

Differentiation: Place slides in Phosphomolybdic-Phosphotungstic Acid solution for 10-15 minutes, or until the collagen is no longer red.

-

Collagen Staining: Transfer slides directly to Aniline Blue solution and stain for 5-10 minutes.

-

Final Rinse: Rinse briefly in distilled water and then differentiate in 1% Acetic Acid solution for 2-5 minutes.

-

Dehydration and Mounting: Dehydrate rapidly through graded alcohols, clear in xylene, and mount with a resinous mounting medium.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Masson's Trichrome staining procedure.

Caption: Workflow of the Masson's Trichrome staining protocol.

The logical relationship for the differential staining in trichrome techniques can be visualized as a process of dye displacement based on molecular size and tissue permeability.

Caption: Principle of differential staining in trichrome methods.

References

Acid Red 9: A Technical Guide for Cellular Visualization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 9, also known as Amaranth, is a monoazo dye traditionally used in the textile and food industries.[1] While not a conventional fluorescent probe, its properties as a biological stain have been noted, with potential applications in the microscopic visualization of cellular structures.[1][2] This technical guide provides an in-depth overview of the known characteristics of this compound and explores its potential as a tool for visualizing cellular components, particularly proteins and nucleic acids. This document synthesizes available data and provides generalized protocols to serve as a starting point for researchers interested in exploring the utility of this dye in cellular imaging.

Physicochemical and Spectroscopic Properties

This compound's utility as a cellular stain is predicated on its chemical structure and resulting interaction with light. As an acid dye, it carries a negative charge and is expected to bind to positively charged components within the cell, such as proteins.[3][4]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note that while spectroscopic properties in aqueous solutions are documented, key performance indicators for cellular imaging, such as quantum yield in a biological environment and photostability under microscopic illumination, are not extensively reported in the scientific literature.

| Property | Value/Range | Notes |

| Molecular Formula | C₂₀H₁₁N₂Na₃O₁₀S₃ | |

| Molecular Weight | 604.46 g/mol | |

| Maximum Absorption (λmax) | 525–529 nm | In water. This is the wavelength at which the dye absorbs the most light. |

| Fluorescence Emission Range | 500–700 nm | Observed in a study of red fluorescent inks upon UV excitation (254 nm). |

| Fluorescence Quantum Yield (Φf) | Not reported | This is a critical measure of the efficiency of fluorescence. For many azo dyes, the quantum yields can be low. |

| Photostability | Not reported | The stability of the dye's fluorescence under prolonged light exposure is a key factor for imaging. |

| Signal-to-Noise Ratio | Not reported | This metric is crucial for assessing the quality of imaging against background fluorescence. |

Staining Mechanism and Cellular Targets

This compound is an acidic dye, meaning it is anionic. In a biological context, acidic dyes are known to bind to cationic (positively charged) components. The primary targets for this compound within a cell are therefore likely to be proteins and other macromolecules with a net positive charge. Studies have suggested that this compound can selectively bind to proteins and nucleic acids, which would enable the visualization of these cellular components. The staining mechanism is likely driven by electrostatic interactions between the negatively charged sulfonate groups of the dye and positively charged amino acid residues (like lysine and arginine) in proteins.

The following diagram illustrates the hypothetical interaction driving the staining of cellular structures by this compound.

Experimental Protocols

The following are generalized, hypothetical protocols for using this compound to stain both live and fixed cells. These protocols are based on standard techniques for similar dyes and should be considered a starting point for optimization.

Preparation of Stock and Working Solutions

-

Stock Solution (10 mM): Carefully weigh 6 mg of this compound and dissolve it in 1 mL of high-purity dimethyl sulfoxide (DMSO). Vortex until the dye is completely dissolved. Store the stock solution at -20°C, protected from light.

-

Working Solution (10-100 µM): On the day of the experiment, dilute the 10 mM stock solution in a suitable buffer (e.g., phosphate-buffered saline (PBS) for fixed cells or serum-free cell culture medium for live cells) to the desired final concentration. It is recommended to test a range of concentrations to find the optimal signal-to-noise ratio.

Protocol for Staining Fixed Cells

This protocol is suitable for cells grown on coverslips or in imaging plates.

-

Cell Culture and Fixation: Grow cells to the desired confluency. Aspirate the culture medium and wash the cells once with PBS. Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Washing: Gently wash the cells three times with PBS for 5 minutes each to remove the fixative.

-

Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

-

Staining: Add the this compound working solution (e.g., 50 µM in PBS) to the cells and incubate for 20-30 minutes at room temperature, protected from light.

-

Washing: Remove the staining solution and wash the cells three times with PBS for 5 minutes each to remove unbound dye.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with a suitable filter set (e.g., excitation around 525 nm and emission detection between 550-650 nm).

Protocol for Staining Live Cells

This protocol is for the visualization of components in living cells.

-

Cell Preparation: Grow cells on a glass-bottom dish or other imaging-compatible vessel.

-

Staining: Aspirate the culture medium and replace it with a pre-warmed working solution of this compound in a serum-free medium. Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator.

-

Washing: Remove the staining solution and wash the cells twice with a pre-warmed imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS) or complete cell culture medium.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with environmental control (37°C, 5% CO₂).

Hypothetical Application: Visualizing Cellular Response to a Signaling Pathway

While there is no direct evidence of this compound being used to visualize signaling pathways, its affinity for proteins suggests a potential application in monitoring changes in protein localization or concentration in response to a signaling event. For example, a signaling pathway that leads to the translocation of a protein from the cytoplasm to the nucleus could theoretically be visualized by changes in the fluorescence pattern of this compound.

The following workflow illustrates this hypothetical application.

Considerations and Limitations

-

Specificity: this compound is a general stain for cationic molecules and is not specific to any single protein or organelle. Co-staining with specific markers would be necessary for precise localization.

-

Phototoxicity: The effect of this compound and its excitation light on live cell viability needs to be carefully evaluated.

-

Lack of Data: As highlighted, there is a significant lack of published data on the use of this compound for cellular imaging. The protocols and applications described here are theoretical and require experimental validation.

-

Optimization Required: The provided protocols are generalized starting points. Optimal dye concentration, incubation times, and imaging parameters will need to be determined empirically for each cell type and experimental setup.

Conclusion

This compound presents as a potentially accessible and low-cost dye for general visualization of cellular structures rich in proteins and nucleic acids. Its straightforward application could be beneficial for preliminary studies or for educational purposes. However, for researchers requiring high specificity, photostability, and a strong fluorescent signal, well-characterized and validated fluorescent probes are recommended. Further research is needed to fully characterize the potential and limitations of this compound as a tool in cellular imaging.

References

Preliminary Investigation of Acid Red 9 for Protein Detection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the use of Acid Red 9, an anionic azo dye, for the detection and quantification of proteins. Due to a lack of extensive specific data on this compound in peer-reviewed literature, this document leverages data from the closely related and widely used azo dye, Ponceau S (Acid Red 112), to propose experimental protocols and performance expectations. This guide covers the fundamental principles of acid dye-protein interactions, a proposed methodology for protein staining with this compound, and a comparative analysis of its potential performance against other common protein staining methods. The information is intended to serve as a foundational resource for researchers interested in exploring this compound as a potentially cost-effective and reversible protein stain for applications such as western blotting.

Introduction to Acid Dyes for Protein Detection

Acid dyes, such as the family of red azo dyes, are widely utilized for the rapid and reversible staining of proteins, particularly on solid supports like nitrocellulose and polyvinylidene fluoride (PVDF) membranes. The mechanism of action is primarily based on electrostatic interactions between the negatively charged sulfonic acid groups of the dye and the positively charged amino groups of the proteins, particularly lysine and arginine residues.[1] Additionally, non-covalent binding to non-polar or hydrophobic regions of proteins contributes to the staining.[1][2] This interaction is typically reversible, allowing for subsequent downstream applications such as immunoblotting.[1][2]

This compound, as a member of this dye family, is anticipated to share these general properties, offering a simple and economical method for visualizing protein bands to confirm transfer efficiency in western blotting procedures.

Comparative Quantitative Data

| Feature | Ponceau S (Analog for this compound) | Coomassie Brilliant Blue (R-250) | Amido Black |

| Minimum Amount Detected | ~200 ng | ~50 ng | ~50 ng |

| Linear Dynamic Range | Narrow | Moderate | Moderate |

| Reversibility | Yes (with water) | Yes (with destaining solutions) | Yes (with destaining solutions) |

| Compatibility with Membranes | PVDF, Nitrocellulose | PVDF, Nitrocellulose | PVDF, Nitrocellulose |

| Downstream Applications | Immunoblotting, Sequencing | Mass Spectrometry | Immunoblotting |

Experimental Protocols

The following are detailed experimental protocols. Section 3.1 provides a proposed protocol for using this compound, based on standard protocols for the analogous Ponceau S.

Proposed Protocol for this compound Staining of Membranes

Materials:

-

This compound powder

-

Glacial acetic acid

-

Distilled or deionized water

-

Nitrocellulose or PVDF membrane with transferred proteins

-

Shaker/rocker

-

Clean staining trays

Preparation of Staining Solution (0.1% (w/v) this compound in 5% (v/v) Acetic Acid):

-

Weigh 0.1 g of this compound powder.

-

Dissolve the powder in approximately 80 mL of distilled water.

-

Add 5 mL of glacial acetic acid.

-

Adjust the final volume to 100 mL with distilled water.

-

Mix thoroughly until the dye is completely dissolved. The solution should be stored at room temperature.

Staining Procedure:

-

Following protein transfer, wash the membrane briefly with distilled water.

-

Place the membrane in a clean staining tray and add a sufficient volume of the this compound staining solution to completely cover the membrane.

-

Incubate for 5-10 minutes at room temperature with gentle agitation.

-

Pour off the staining solution. The solution can often be reused.

-

Wash the membrane with several changes of distilled water until the protein bands are clearly visible against a faint background.

-

The membrane can be imaged while wet or after air-drying.

Destaining Procedure:

-

To completely remove the stain for subsequent immunoblotting, wash the membrane with multiple changes of distilled water or a mild buffer such as Tris-Buffered Saline with Tween 20 (TBST) until the red color is no longer visible.

Coomassie Brilliant Blue R-250 Staining Protocol for Gels

Materials:

-

Coomassie Brilliant Blue R-250

-

Methanol

-

Glacial acetic acid

-

Distilled or deionized water

Staining Solution (0.1% (w/v) Coomassie in 50% Methanol, 10% Acetic Acid):

-

Dissolve 0.1 g of Coomassie Brilliant Blue R-250 in 50 mL of methanol.

-

Add 10 mL of glacial acetic acid.

-

Add 40 mL of distilled water.

Destaining Solution (40% Methanol, 10% Acetic Acid):

-

Mix 400 mL of methanol, 100 mL of glacial acetic acid, and 500 mL of distilled water.

Procedure:

-

After electrophoresis, immerse the gel in the staining solution for 2-4 hours with gentle agitation.

-

Transfer the gel to the destaining solution.

-

Gently agitate, changing the destaining solution several times until the background is clear and protein bands are distinct.

-

Wash the gel with distilled water.

Visualizations

Proposed Mechanism of this compound Interaction with Protein

Caption: Proposed binding mechanism of this compound to proteins.

General Experimental Workflow for Protein Staining on Membranes

Caption: General workflow for protein detection on membranes using this compound.

Concluding Remarks

This compound holds potential as a simple and reversible stain for the detection of proteins on western blot membranes, likely exhibiting performance characteristics similar to Ponceau S. Its primary utility is expected to be in the rapid verification of protein transfer efficiency prior to more sensitive and specific detection methods like immunoblotting. For applications requiring high sensitivity for the detection of low-abundance proteins, other staining methods such as Coomassie Brilliant Blue or fluorescent dyes may be more appropriate. Further empirical studies are necessary to fully characterize the sensitivity, linearity, and optimal working conditions for this compound in protein detection assays. This guide provides a starting point for researchers wishing to explore its utility in their specific experimental contexts.

References

An In-depth Technical Guide to the Material Safety of Acid Red 9 in the Research Laboratory

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and disposal of Acid Red 9, a synthetic azo dye, within a research laboratory setting. The information is compiled to ensure the safety of laboratory personnel and to provide a framework for the proper management of this chemical.

Chemical Identification and Properties

This compound is a red azo dye. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 8003-59-6 | [1][2][3][4] |

| C.I. Name | This compound, 15635 | [5] |

| Synonyms | Acid Red PE, Silk Scarlet | |

| Molecular Formula | C₂₀H₁₃N₂NaO₄S | |

| Molecular Weight | 400.38 g/mol | |

| Appearance | Light yellow to amber to dark green powder/crystal | |

| Solubility | Slightly soluble in cold water, soluble in hot water. |

Hazard Identification and Toxicological Data

| Hazard | Description |

| Acute Oral Toxicity | Data not available. Harmful if swallowed is a potential hazard for similar dyes. |

| Acute Dermal Toxicity | Data not available. |

| Acute Inhalation Toxicity | May cause respiratory tract irritation. |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Eye Damage/Irritation | May cause eye irritation. |

| Carcinogenicity | Not listed by IARC, NIOSH, NTP, or OSHA for similar dyes. |

Handling and Storage

Proper handling and storage procedures are critical to minimize risk in the laboratory.

Handling

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize dust generation and inhalation.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Body Protection: Wear a lab coat or other protective clothing.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

-

Conditions: Store in a cool, dry, well-ventilated area in tightly closed containers.

-

Incompatibilities: Keep away from strong oxidizing agents.

-

Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.

Experimental and Safety Protocols

Safe Handling Workflow

The following diagram outlines the standard workflow for handling this compound powder in a laboratory setting.

Spill Response Protocol

In the event of a spill, the following steps should be taken to ensure safety and proper cleanup.

References

Technical Guide: Shelf Life and Recommended Storage of Acid Red 9 Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the shelf life and recommended storage conditions for Acid Red 9 powder (also known as Ponceau 4R, C.I. 16255, or Food Red 7). The information presented is intended to ensure the quality, stability, and integrity of the compound for research, development, and manufacturing purposes.

Overview of this compound

This compound is a synthetic monoazo dye widely used as a colorant in various industries, including food and beverage, pharmaceuticals, cosmetics, and textiles.[1] Its chemical stability and vibrant red hue make it a valuable compound in numerous applications.[1] Understanding its shelf life and optimal storage conditions is critical for maintaining its chemical and physical properties over time.

Recommended Storage Conditions

To ensure the longevity and stability of this compound powder, it is imperative to adhere to the following storage guidelines. These conditions are designed to protect the compound from degradation due to environmental factors.

General Recommendations:

-

Container: Keep the container tightly closed and properly sealed in its original packaging.

-

Environment: Store in a dry, cool, and well-ventilated place.

-

Exposure: Protect from direct sunlight, moisture, excess heat, and light.

-

Incompatibilities: Store away from strong oxidizing agents.

Shelf Life of this compound Powder

The shelf life of this compound powder can vary depending on the manufacturer and the adherence to proper storage conditions. The following table summarizes the reported shelf life from various sources.

| Shelf Life | Manufacturer/Supplier Recommendation |

| 2 Years | Stated as the period to ensure optimal performance when stored properly. |

| 3 Years | For the powder form when stored at -20°C. |

| 6 Years | From the date of manufacturing when stored in the original container at ambient temperatures. |

| 8 Years | General shelf life mentioned by a supplier. |

It is crucial to consult the certificate of analysis or the supplier's specific documentation for the exact expiration date of a particular batch.

Experimental Protocols for Stability Testing

Objective

To evaluate the stability of this compound powder under defined storage conditions over a specified period to establish its shelf life.

Materials and Equipment

-

This compound powder (at least three different batches)

-

Climate-controlled stability chambers

-

Appropriate sample containers (emulating market packaging)

-

Analytical balance

-

Spectrophotometer (for color intensity and purity analysis)

-

High-Performance Liquid Chromatography (HPLC) system (for impurity profiling)

-

Karl Fischer titrator (for moisture content)

-

Microscope (for physical appearance)

Experimental Workflow

The following diagram illustrates the general workflow for a stability study of this compound powder.

Caption: General workflow for a stability study of this compound powder.

Long-Term Stability Testing

-

Storage Conditions: Store samples from at least three batches at 25°C ± 2°C with a relative humidity (RH) of 60% ± 5%.

-

Testing Frequency: Test samples at intervals of 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Analytical Tests:

-

Appearance: Visually inspect for any changes in color, texture, or for the formation of lumps.

-

Color Intensity: Measure the absorbance of a standard solution at the maximum wavelength (around 508 nm) using a spectrophotometer.

-

Purity and Degradation Products: Use a stability-indicating HPLC method to quantify the active ingredient and detect any impurities or degradation products.

-

Moisture Content: Determine the water content using Karl Fischer titration.

-

Accelerated Stability Testing

-

Storage Conditions: Store samples from the same three batches at 40°C ± 2°C with an RH of 75% ± 5%.

-

Testing Frequency: Test samples at intervals of 0, 1, 2, 3, and 6 months.

-

Analytical Tests: Perform the same set of analytical tests as in the long-term stability study.

The data from accelerated testing can be used to predict the shelf life under normal storage conditions.

Logical Relationship of Factors Affecting Stability

The stability of this compound powder is influenced by several interconnected factors. The following diagram illustrates these relationships.

Caption: Factors influencing the stability and shelf life of this compound powder.

Conclusion

The stability and shelf life of this compound powder are well-maintained when the compound is stored under the recommended conditions of a cool, dry, and dark environment in a tightly sealed container. For critical applications, it is advisable to perform stability testing under conditions that reflect the intended storage and use of the product to ensure its quality and performance over time. Adherence to these guidelines will help in preserving the integrity of this compound for its various applications in research and industry.

References

Methodological & Application

Application Note: Acid Red 9 Staining for Total Protein Visualization in Polyacrylamide Gels

Introduction

Acid Red 9 is an anionic azo dye that can be employed for the rapid and reversible staining of proteins in polyacrylamide gels. This method serves as a valuable tool for verifying protein separation and assessing protein loading prior to downstream applications such as Western blotting. The staining mechanism relies on the electrostatic and hydrophobic interactions between the negatively charged dye molecules and the positively charged and non-polar regions of proteins, resulting in the formation of visible red-pink protein bands against a clear background. This protocol provides a detailed, step-by-step procedure for the use of this compound as a total protein stain for polyacrylamide gels.

Quantitative Data Summary

The following table outlines the recommended starting concentrations for the reagents and the suggested incubation times for the this compound staining protocol. These parameters may require optimization depending on the specific experimental conditions, including gel thickness and protein concentration.

| Reagent | Component | Concentration (w/v or v/v) |

| Staining Solution | This compound | 0.1% |

| Glacial Acetic Acid | 5% | |

| Deionized Water | to final volume | |

| Destaining Solution | Deionized Water | 100% |

| Alternative Destain | Acetic Acid in Deionized Water | 0.1% |

| Step | Parameter | Recommended Time | Notes |

| Fixation (Optional) | Incubation Time | 15 - 30 minutes | For improved protein retention, especially for low molecular weight proteins. |

| Staining | Incubation Time | 5 - 15 minutes | Shorter incubation times may be sufficient for gels with higher protein loads. |

| Destaining | Incubation Time | 1 - 5 minutes per wash | Multiple washes are typically required to achieve a clear background. |

| Imaging | Wavelength | Visible Light (White Light) | A standard gel documentation system or a flatbed scanner can be utilized. |

Experimental Protocols

Materials:

-

This compound powder

-

Glacial Acetic Acid

-

Deionized Water

-

Polyacrylamide gel with separated proteins

-

Shallow trays for staining and destaining

-

Orbital shaker (optional, but recommended for even staining and destaining)

Reagent Preparation:

-

Staining Solution (0.1% this compound in 5% Acetic Acid): To prepare 100 mL of staining solution, dissolve 100 mg of this compound powder in 95 mL of deionized water. Carefully add 5 mL of glacial acetic acid and mix until the dye is completely dissolved. This solution can be stored at room temperature and protected from light.

-

Destaining Solution: Use deionized water for complete and rapid removal of the stain. For a more controlled and gradual destaining process, a 0.1% solution of acetic acid in deionized water can be used.

Staining Protocol:

-

Gel Removal: Following electrophoresis, carefully remove the polyacrylamide gel from the casting plates.

-

Initial Wash (Optional): Briefly rinse the gel with deionized water to remove residual electrophoresis buffer.

-

Fixation (Optional): For enhanced protein fixation, incubate the gel in a solution of 40% methanol and 10% acetic acid for 15-30 minutes with gentle agitation. This step is particularly recommended for gels containing low molecular weight proteins.

-

Staining: Place the gel in a clean tray and add a sufficient volume of the this compound Staining Solution to completely submerge the gel. Incubate for 5-15 minutes at room temperature with gentle agitation.[1]

-

Staining Solution Removal: Pour off the staining solution. This solution can often be reused several times.

Destaining Protocol:

-

Initial Destain: Add deionized water to the tray to cover the gel and agitate gently for 1-5 minutes. Discard the water.

-

Subsequent Washes: Repeat the washing step with fresh deionized water until the protein bands are clearly visible against a clear background. The number of washes required will depend on the gel thickness and the desired background clarity.

-

Imaging: Once the desired level of destaining is achieved, the gel can be imaged using a standard gel documentation system or a flatbed scanner. The protein bands will appear as red-pink bands.

Reversibility:

To proceed with downstream applications such as Western blotting, the this compound stain can be completely removed.

-

Complete Destaining: Wash the stained gel with several changes of the destaining solution (deionized water or 0.1% acetic acid) until all visible red color is gone.

-

Equilibration: Before proceeding with transfer, equilibrate the gel in the appropriate transfer buffer as per your standard Western blotting protocol.

Visualized Experimental Workflow

Caption: Experimental workflow for this compound staining of protein gels.

References

Application Notes and Protocols: Acid Red 9 Staining for Total Protein on PVDF Membranes

Introduction

The accurate quantification of total protein on blotting membranes is a critical step in ensuring reliable and reproducible results in Western blotting and other immunoassays. It serves as a crucial loading control to normalize for variations in sample loading and transfer efficiency. Acid Red 9, often used interchangeably with Ponceau S, is a rapid and reversible anionic azo dye that binds to the positively charged amino groups and non-polar regions of proteins. This characteristic allows for the efficient visualization of protein bands on polyvinylidene fluoride (PVDF) membranes post-transfer. The staining is non-destructive, and the dye can be easily removed, leaving the proteins available for subsequent immunodetection. This document provides a comprehensive protocol for the use of this compound (Ponceau S) for total protein staining on PVDF membranes, tailored for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the this compound (Ponceau S) staining protocol. Optimization may be required based on specific experimental conditions, such as protein load and sample type.

Table 1: Reagent Composition

| Reagent | Component | Concentration (w/v or v/v) | Notes |

| Staining Solution | Ponceau S (Acid Red) | 0.1% - 0.25% | A common and effective concentration is 0.1% (w/v) in 5% (v/v) acetic acid.[1][2] |

| Acetic Acid | 1% - 5% | Acetic acid helps to acidify the solution, promoting protein binding. | |

| Destaining Solution | Deionized Water | 100% | Sufficient for complete removal of the stain.[1][3] |

| 1x TBS/0.2% Tween-20 | - | Can also be used for complete removal of the stain prior to blocking.[4] | |

| 0.1 M NaOH | - | Can be used to ensure complete removal of the dye from the protein. |

Table 2: Protocol Parameters

| Step | Parameter | Recommended Range | Notes |

| Staining | Incubation Time | 1 - 15 minutes | For PVDF membranes, a longer incubation of around 15 minutes may be necessary for saturation. Shorter times may be sufficient for higher protein loads. |

| Washing (Rinsing) | Incubation Time | Brief rinses | Gentle rinsing with deionized water until the background is clear and protein bands are visible. |

| Destaining (Complete Removal) | Incubation Time | 5 - 10 minutes per wash | Multiple washes may be required for complete removal of the stain before immunodetection. |

| Imaging | Wavelength | Visible Light (White Light) | A standard gel documentation system or digital scanner can be used to capture the image of the stained membrane. |

Experimental Workflow

The following diagram illustrates the workflow for total protein staining on a PVDF membrane using this compound (Ponceau S).

Caption: Workflow of this compound (Ponceau S) staining for total protein on PVDF membranes.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for staining total protein on a PVDF membrane using this compound (Ponceau S).

Materials:

-

PVDF membrane with transferred proteins

-

Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid

-

Destaining Solution: Deionized water

-

Shallow trays for staining and washing

-

Orbital shaker (recommended for consistent washing)

-

Imaging system (gel documentation system or scanner)

Reagent Preparation:

-

Staining Solution (100 mL): To prepare a 0.1% Ponceau S solution in 5% acetic acid, dissolve 100 mg of Ponceau S powder in 95 mL of deionized water. Add 5 mL of glacial acetic acid and mix thoroughly until the dye is completely dissolved. This solution can be stored at room temperature and reused multiple times.

Staining Procedure:

-

Post-Transfer Wash: After completing the protein transfer from the gel to the PVDF membrane, briefly wash the membrane with deionized water to remove any residual transfer buffer.

-

Staining: Place the PVDF membrane in a clean tray. Add a sufficient volume of the this compound (Ponceau S) Staining Solution to completely submerge the membrane. Incubate for 5-15 minutes at room temperature with gentle agitation on an orbital shaker.

-

Rinsing: Pour off the staining solution. The solution can be saved for future use. Briefly rinse the membrane with deionized water for 30 seconds to 1 minute with gentle agitation. Repeat the rinse until the background is clear and the protein bands are distinctly visible as red/pink bands. Avoid over-washing as it can lead to the loss of stain from the protein bands.

-

Imaging and Documentation: Capture an image of the stained membrane using a gel documentation system or a flatbed scanner. This image serves as a record of the total protein load in each lane and can be used for normalization.

-

Destaining for Immunodetection: To proceed with subsequent immunodetection (e.g., Western blotting), the stain must be completely removed. Wash the membrane with several changes of deionized water or 1x TBS/0.2% Tween-20 for 5-10 minutes per wash until all visible red color is gone. The membrane is now ready for the blocking step of the Western blotting protocol. It is crucial to perform the staining before the blocking step, as the dye will also bind to the blocking proteins (e.g., BSA or milk proteins).

Mechanism of Action

This compound (Ponceau S) is an anionic dye that binds to proteins through a combination of electrostatic and non-covalent interactions. The negatively charged sulfonate groups on the dye molecule interact with the positively charged amino groups of amino acids like lysine and arginine in the proteins. Additionally, the dye can bind to non-polar regions of the proteins. The acidic environment provided by the acetic acid in the staining solution protonates the amino groups on the proteins, enhancing their positive charge and promoting a stronger interaction with the negatively charged dye. This binding is reversible, allowing for the easy removal of the stain with water or buffer washes, which is essential for downstream applications such as immunodetection.

References

Application Notes and Protocols for Reversible Protein Staining on Nitrocellulose Membranes

Topic: Using an Acid Red Dye for Reversible Protein Staining on Nitrocellulose Membranes

A Note on "Acid Red 9": While the query specified "this compound," a comprehensive review of scientific literature and supplier information indicates that this dye is not commonly used or documented for the reversible staining of proteins on nitrocellulose membranes in Western blotting applications. This compound is a versatile azo dye used in textiles, food, and general biological staining.[1][2][3] However, for the specific application of reversible protein staining on Western blot membranes, the most widely used and validated dye is Ponceau S , also known as Acid Red 112 .[4] This document will, therefore, focus on the principles and protocols for using Ponceau S, as it aligns with the core requirements of a reversible, red acid dye for this purpose.

Application Notes: Ponceau S for Reversible Protein Staining

Introduction

Ponceau S is a red anionic azo dye widely used by researchers to quickly and reversibly stain proteins on nitrocellulose and polyvinylidene fluoride (PVDF) membranes after electrophoretic transfer. This staining allows for the visualization of transferred proteins, serving as a critical checkpoint for transfer efficiency and uniformity before proceeding to the more time-consuming and expensive immunodetection steps of Western blotting. The reversibility of Ponceau S staining is a key advantage, as the dye can be completely removed without denaturing the proteins or interfering with subsequent antibody binding.

Mechanism of Action

Ponceau S is a negatively charged stain that binds to the positively charged amino groups of proteins. It also interacts non-covalently with non-polar regions of the proteins. These interactions are primarily electrostatic and are easily reversed by washing the membrane in water or a slightly alkaline buffer, which neutralizes the charge interactions and releases the dye from the protein.

Key Applications

-

Verification of Protein Transfer: The primary use of Ponceau S is to confirm the successful transfer of proteins from the electrophoresis gel to the membrane. It helps to identify common issues such as incomplete transfer, air bubbles, or uneven transfer across the membrane.

-

Documentation of Protein Loading: The stained membrane can be imaged to provide a record of the total protein loaded in each lane. This can be useful for qualitative assessment of loading consistency.

-

Location of Protein Markers: The stain allows for the visualization of molecular weight markers, which can be marked with a pencil for reference during subsequent steps.

Limitations

While Ponceau S is a valuable tool, it is important to be aware of its limitations:

-

Lower Sensitivity: Compared to other protein stains like Coomassie Brilliant Blue or fluorescent dyes, Ponceau S has a lower sensitivity, with a detection limit of around 200-250 nanograms of protein per band. This may not be sufficient for visualizing low-abundance proteins.

-

Not Ideal for Quantitative Analysis: Due to its lower sensitivity and narrower linear range, Ponceau S is not recommended for precise quantitative normalization in Western blotting. More sensitive total protein stains or housekeeping proteins are preferred for this purpose.

Quantitative Data Summary

The following table summarizes the performance characteristics of Ponceau S in comparison to other common protein staining methods.

| Stain | Detection Limit (per band) | Linear Range | Reversibility | Downstream Compatibility |

| Ponceau S | ~200-250 ng | Narrow | Excellent (easily reversible with water) | High (compatible with immunodetection) |

| Coomassie Brilliant Blue | ~50 ng | Moderate | Poor (can interfere with downstream analysis if not completely removed) | Moderate |

| Amido Black | ~50 ng | Moderate | Moderate | Moderate |

| Silver Stain | Sub-nanogram | Narrow, poor reproducibility | No (irreversible) | Not compatible with most downstream analysis |

| Fluorescent Dyes (e.g., SYPRO Ruby) | High sensitivity | Wide | Yes | High (compatible with immunodetection and mass spectrometry) |

Experimental Protocols

Reagent Preparation

Ponceau S Staining Solution (0.1% w/v in 5% v/v Acetic Acid)

-

To prepare 100 mL of staining solution:

-

Dissolve 100 mg of Ponceau S powder in 95 mL of deionized water.

-

Add 5 mL of glacial acetic acid.

-

Mix thoroughly until the dye is completely dissolved.

-

Store at room temperature.

-

Note: Studies have shown that a lower concentration of 0.01% Ponceau S in 1% acetic acid can also be effective and is more economical.

Destaining Solution

-

Deionized water is typically sufficient for destaining.

-

For more rapid destaining, a mild alkaline solution such as 0.1 M NaOH can be used, followed by thorough washing with water. Alternatively, TBS-T or PBS-T can also be used.

Staining Protocol for Nitrocellulose Membranes

-

Post-Transfer Wash: After transferring proteins from the gel to the nitrocellulose membrane, briefly rinse the membrane with deionized water to remove any residual transfer buffer components.

-